
4-(Trifluoromethyl)phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Trifluoromethyl)phenyl methanesulfonate” is a chemical compound with the molecular formula C8H7F3O3S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of compounds similar to “4-(Trifluoromethyl)phenyl methanesulfonate” has been reported in various studies. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another study reported the synthesis of 3-hydroxybenzo[b]thiophen-2-yl)(4-(trifluoromethyl)phenyl)methanone via a one-pot procedure .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)phenyl methanesulfonate” can be analyzed using various spectroscopic techniques. The molecular formula is C8H7F3O3S, with an average mass of 240.2 Da . The structure of similar compounds has been elucidated through spectroscopic data, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “4-(Trifluoromethyl)phenyl methanesulfonate” can be complex and varied. For instance, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Trifluoromethyl)phenyl methanesulfonate” can be determined using various analytical techniques. The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . The flash point is 21 °C / 69.8 °F .Applications De Recherche Scientifique
Selective Hydrolysis and Chemical Reactions
Selective Hydrolysis of Methanesulfonate Esters
The study by Chan, Cox, and Sinclair (2008) explores the pH-dependent hydrolysis of methanesulfonate esters, revealing that altering pH can selectively remove specific esters without affecting the product ester, demonstrating a potential application in chemical synthesis and purification processes (Chan, Cox, & Sinclair, 2008).
Reactions with Malondialdehyde and 4-Hydroxyalkenals
Gérard-Monnier et al. (1998) identified that methanesulfonic acid optimizes yields in chromogenic reactions with malondialdehyde and 4-hydroxyalkenals, useful in lipid peroxidation assays (Gérard-Monnier et al., 1998).
Organic Synthesis and Analytical Chemistry
Synthesis of Benzenediazonium Compounds
Zhu and Desmarteau (1993) discussed the synthesis and decomposition of benzenediazonium compounds involving trifluoromethyl groups, indicating its utility in organic synthesis (Zhu & Desmarteau, 1993).
Sulfonation Reactions
The sulfonation of phenyl methanesulfonate and related compounds was studied by Wit, Woldhuis, and Cerfontain (2010), shedding light on its role in complex organic reactions (Wit, Woldhuis, & Cerfontain, 2010).
Electrochemistry and Materials Science
Improving Battery Performance
Lin et al. (2019) demonstrated that phenyl methanesulfonate enhances the performance of lithium-ion batteries at low temperatures, suggesting applications in energy storage technologies (Lin et al., 2019).
Microbial Metabolism and Environmental Impact
Kelly and Murrell (1999) explored the microbial metabolism of methanesulfonic acid, relevant to environmental biogeochemical cycling (Kelly & Murrell, 1999).
Biotechnology and Pharmaceutical Applications
Microbial Reduction for Drug Synthesis
Patel et al. (1993) reported the microbial reduction of a phenyl methane sulfonamide derivative, a process potentially useful in pharmaceutical synthesis (Patel et al., 1993).
Synthesis of Pyrrolidines
Craig, Jones, and Rowlands (2000) described the synthesis of 3-(phenylsulfonyl)pyrrolidines, illustrating the chemical versatility of phenylsulfonate derivatives in medicinal chemistry (Craig, Jones, & Rowlands, 2000).
Catalysis and Industrial Chemistry
Catalysis in Alkylbenzene Production
Luong et al. (2004) used methanesulfonic acid as a catalyst for producing linear alkylbenzenes, highlighting its application in industrial chemistry (Luong et al., 2004).
Sulfomethylation of Macrocycles
The work of van Westrenen and Sherry (1992) on sulfomethylation of macrocycles opens avenues for creating complex chelates, useful in multiple industrial applications (van Westrenen & Sherry, 1992).
Safety And Hazards
“4-(Trifluoromethyl)phenyl methanesulfonate” is considered hazardous. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPAXCYRHZSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenyl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

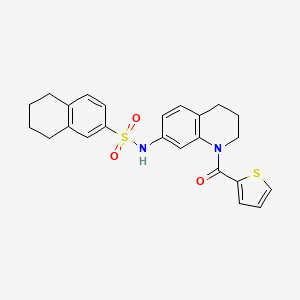
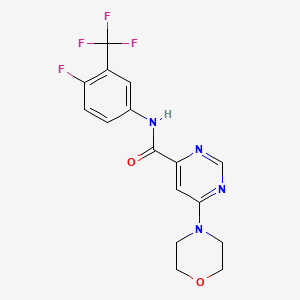
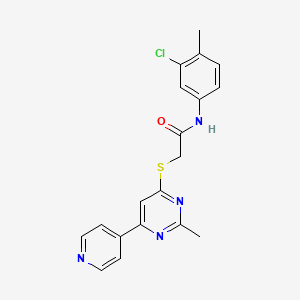
![N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2803374.png)
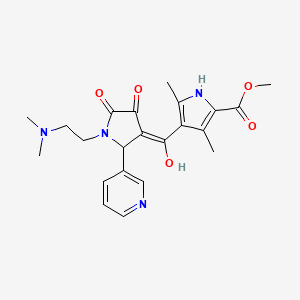

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)
![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)
![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)
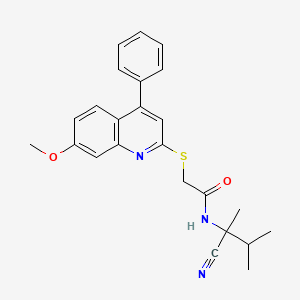
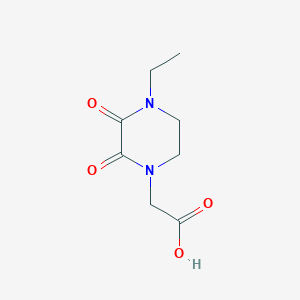
![Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803387.png)
![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2803392.png)